4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide
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Overview
Description
4-Chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 339272-34-3
Molecular Weight: 365.822 g/mol
This compound belongs to the class of benzamides and contains a chloro-substituted benzene ring. It exhibits interesting biological and chemical properties, making it a subject of scientific investigation.
Preparation Methods
Industrial Production:: Industrial-scale production methods for this specific compound remain limited, likely due to its specialized nature. Researchers and pharmaceutical companies may explore custom synthesis or modification of existing routes for larger-scale production.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Hydrazone Formation: The hydrazone moiety in the compound allows for hydrazone formation with aldehydes or ketones.
Hydrazine Hydrate: Used for hydrazone formation.
Chlorinating Agents: Employed for chlorination reactions.
Reduction Agents: Used in reduction processes.
Major Products:: The major products formed during reactions with 4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential as an anticancer agent or enzyme inhibitor.
Materials Science: Its unique structure may contribute to novel materials or polymers.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare this compound with related benzamides, hydrazones, and naphthalene derivatives. Its structural features set it apart from other compounds in its class.
For further exploration, you might also consider related compounds like 4-chloro-N-{2-[(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]-2-oxoethyl}benzenesulfonamide . Although not identical, it shares some structural features and may provide additional insights.
Properties
Molecular Formula |
C20H16ClN3O2 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-17-10-8-15(9-11-17)20(26)22-13-19(25)24-23-12-16-6-3-5-14-4-1-2-7-18(14)16/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+ |
InChI Key |
IDPGYUUMPABPQI-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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